molecular formula C15H14N2OS B2388654 N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide CAS No. 1333792-99-6

N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide

Cat. No.: B2388654
CAS No.: 1333792-99-6
M. Wt: 270.35
InChI Key: FHDIBLRKALTTSV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide is an organic compound with a complex structure that includes a naphthalene ring, a sulfanyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide typically involves multiple steps One common method starts with the reaction of naphthalene with a suitable acylating agent to introduce the acetamide groupFinally, the cyanomethyl group is added via a nucleophilic addition reaction using a cyanomethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in optimizing the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide is unique due to the presence of both a cyanomethyl group and a sulfanyl group attached to the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(cyanomethyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c16-8-9-17-15(18)11-19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,9-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDIBLRKALTTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSCC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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